2,6-Dibromo-1,8-naphthyridine: A Technical Guide to a Versatile Synthetic Scaffolding
2,6-Dibromo-1,8-naphthyridine: A Technical Guide to a Versatile Synthetic Scaffolding
Abstract
The 1,8-naphthyridine framework is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] Within this important class of molecules, 2,6-Dibromo-1,8-naphthyridine emerges as a pivotal intermediate. Its two strategically positioned and reactive bromine atoms serve as versatile handles for molecular elaboration, primarily through modern cross-coupling methodologies. This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of 2,6-Dibromo-1,8-naphthyridine, offering researchers and drug development professionals a comprehensive resource for leveraging this scaffold in their synthetic campaigns.
Physicochemical and Structural Properties
While specific experimental data for 2,6-Dibromo-1,8-naphthyridine is not extensively reported, its core properties can be reliably calculated or inferred from closely related analogs. The molecule is a symmetrical, planar aromatic system, a characteristic that often contributes to the biological activity of its derivatives through mechanisms like DNA intercalation.[4]
Table 1: Physicochemical Properties of 2,6-Dibromo-1,8-naphthyridine and Related Analogs
| Property | Value / Observation | Source / Comment |
| Molecular Formula | C₈H₄Br₂N₂ | (Calculated) |
| Molecular Weight | 287.94 g/mol | (Calculated) |
| Appearance | Expected to be a solid, likely off-white to yellow. | Inferred from analogs like 2,4-dibromo[3][5]naphthyridine (yellow solid). |
| Melting Point | Not reported. Expected to be elevated. | For comparison, the parent 1,8-naphthyridine melts at 98-99 °C.[5] |
| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO). | General solubility profile for halogenated N-heterocycles.[6] |
| CAS Number | Not assigned in major databases. | Data for isomers like 2,7-Dibromo-1,8-naphthyridine (64976-53-0) and 2,4-Dibromo-[3][5]naphthyridine (54569-27-6) are available.[7] |
Spectroscopic Characterization Profile
The symmetric nature of 2,6-Dibromo-1,8-naphthyridine dictates a relatively simple and predictable spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic, showing three signals in the aromatic region:
-
A doublet corresponding to H3 and H7.
-
A doublet corresponding to H4 and H5.
-
The coupling constant between H3/H7 and H4/H5 would be typical for ortho-coupling in a pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the bromine atoms and the ring nitrogens.
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons, reflecting the molecular symmetry:
-
C2 and C6 (carbon bearing bromine).
-
C3 and C7.
-
C4 and C5.
-
C4a and C8a (bridgehead carbons).
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks with an approximate ratio of 1:2:1 for [M], [M+2], and [M+4], providing unambiguous confirmation of the dibrominated structure.
-
Infrared (IR) Spectroscopy: Key absorption bands would include:
-
~1600-1450 cm⁻¹ for C=C and C=N stretching vibrations of the aromatic core.
-
~850-750 cm⁻¹ for C-H out-of-plane bending.
-
A signal in the lower frequency region (typically ~600-500 cm⁻¹) corresponding to the C-Br stretching vibration.
-
Proposed Synthetic Route
Diagram 1: Proposed workflow for the synthesis of 2,6-Dibromo-1,8-naphthyridine.
Detailed Hypothetical Protocol: Synthesis via Dione Intermediate
Causality: This route is predicated on the robust Friedländer condensation to build the core, followed by conversion of the relatively inert hydroxyl groups (in their keto tautomeric form) into good leaving groups (bromides) suitable for cross-coupling.
-
Step 1: Synthesis of 2-Methyl-6-hydroxy-1,8-naphthyridine-7-carboxylic acid ethyl ester.
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 2-amino-6-picoline and diethyl oxalate.
-
Heat the mixture under reflux for 12-18 hours until TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture, neutralize with acetic acid, and collect the precipitated solid by filtration. Wash with water and ethanol and dry under vacuum.
-
-
Step 2: Formation of 2-Methyl-6-hydroxy-1,8-naphthyridine.
-
Suspend the ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester.
-
Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.
-
Heat the acidic mixture further to induce decarboxylation, monitoring for CO₂ evolution to cease.
-
Cool and neutralize to precipitate the product. Filter, wash with water, and dry.
-
-
Step 3: Oxidation to 1,8-Naphthyridine-2,6-dione.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid or pyridine).
-
Treat with an appropriate oxidizing agent, such as selenium dioxide or potassium permanganate, at elevated temperatures.
-
Monitor the reaction by TLC. Upon completion, perform an appropriate workup to isolate the dione product.
-
-
Step 4: Bromination to 2,6-Dibromo-1,8-naphthyridine.
-
Combine the 1,8-naphthyridine-2,6-dione with phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅.
-
Heat the mixture, typically between 120-150 °C, for several hours in a sealed tube or under an inert atmosphere.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify with a strong base (e.g., NaOH or Na₂CO₃) to neutralize the acidic byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,6-Dibromo-1,8-naphthyridine.
-
Chemical Reactivity: A Gateway to Molecular Diversity
The primary utility of 2,6-Dibromo-1,8-naphthyridine in synthetic chemistry lies in the reactivity of its two carbon-bromine bonds. The bromine atoms are located at positions α to the ring nitrogens, which enhances their susceptibility to displacement and participation in metal-catalyzed cross-coupling reactions. This dual reactivity allows for both symmetric (di-functionalization) and asymmetric (sequential mono-functionalization) synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds and is exceptionally well-suited for aryl halides like 2,6-Dibromo-1,8-naphthyridine.[10][11] This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups onto the naphthyridine core.
Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The electron-deficient nature of the 1,8-naphthyridine ring facilitates the initial oxidative addition step, which is often rate-limiting. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[12]
Diagram 2: Sequential functionalization of the scaffold via Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
Self-Validation: This protocol is designed as a self-validating system. Successful coupling is readily confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Mass spectrometry will confirm the addition of the boronic acid residue (loss of Br, gain of the R-group), and ¹H NMR will show new signals corresponding to the introduced aryl group.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2,6-Dibromo-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling or 2.5 eq. for di-coupling), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a combination of Pd(OAc)₂ and a suitable phosphine ligand like SPhos or XPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired coupled product.
-
Safety and Handling
-
Hazard Profile: While specific toxicity data for 2,6-Dibromo-1,8-naphthyridine is unavailable, it should be handled with care as a potentially hazardous substance. The parent 1,8-naphthyridine is classified as an irritant (H315, H319, H335).[13] Halogenated aromatic compounds can be toxic and irritants.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Dibromo-1,8-naphthyridine stands as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its symmetric structure and the pronounced reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions provide a reliable and efficient entry point to a vast chemical space of novel 1,8-naphthyridine derivatives. The protocols and data synthesized in this guide offer a foundational framework for researchers to exploit the full potential of this important scaffold in the pursuit of new therapeutics and functional materials.
References
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved January 27, 2026, from [Link]
-
Srivastava, K. P., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 6(3), 119-128. Retrieved from [Link]
-
Kaur, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 28(26). DOI: 10.2174/1389557520666201009162804. Retrieved from [Link]
-
Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11). DOI: 10.1002/ardp.201500237. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-4a,8a-dihydro-1,6-naphthyridine. Retrieved January 27, 2026, from [Link]
-
Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 27, 2026, from [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI: 10.1039/D4RA04262J. Retrieved from [Link]
-
J-STAGE. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
-
Cardiff University ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 64976-53-0|2,7-Dibromo-1,8-naphthyridine|BLD Pharm [bldpharm.com]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
